molecular formula C7H12NO2 B2706941 methyl (R)-piperidine-2-carboxylate CAS No. 43041-11-8

methyl (R)-piperidine-2-carboxylate

Cat. No. B2706941
Key on ui cas rn: 43041-11-8
M. Wt: 142.179
InChI Key: BPSLZWSRHTULGU-ZCFIWIBFSA-M
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Patent
US03984419

Procedure details

A slurry of 26 g (0.20 mole) of pipecolinic acid in 100 ml of methanol is cooled to -10° and 16.7 ml (0.22 mole) of thionyl chloride added over 5 minutes. The slurry is allowed to warm to ambient temperature and stirred overnight whereupon a thick slurry forms. Addition of 300 ml of methanol gives a solution which is evaporated in vacuo. The residue is suspended in 100 ml in methanol, treated with a solution of 10.8 g (0.2 mole) of sodium methoxide in 100 ml of methanol, and diluted with 400 ml of ether. The solid which forms is filtered and the filtrate evaporated and redissolved in ether. Filtration, evaporation and solution are repeated three times and the final residue distilled in vacuo to give 24.6 g (85%) of the above titled ester, bp. 70°-70.5° at 4.0 mm.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4].S(Cl)(Cl)=O.[CH3:14][O-].[Na+]>CO.CCOCC>[C:3]([CH:2]1[CH2:6][CH2:7][CH2:8][CH2:9][NH:1]1)([O:5][CH3:14])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
N1C(C(=O)O)CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight whereupon a thick slurry forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives a solution which
CUSTOM
Type
CUSTOM
Details
is evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The solid which forms is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ether
FILTRATION
Type
FILTRATION
Details
Filtration, evaporation and solution
DISTILLATION
Type
DISTILLATION
Details
the final residue distilled in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC)C1NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03984419

Procedure details

A slurry of 26 g (0.20 mole) of pipecolinic acid in 100 ml of methanol is cooled to -10° and 16.7 ml (0.22 mole) of thionyl chloride added over 5 minutes. The slurry is allowed to warm to ambient temperature and stirred overnight whereupon a thick slurry forms. Addition of 300 ml of methanol gives a solution which is evaporated in vacuo. The residue is suspended in 100 ml in methanol, treated with a solution of 10.8 g (0.2 mole) of sodium methoxide in 100 ml of methanol, and diluted with 400 ml of ether. The solid which forms is filtered and the filtrate evaporated and redissolved in ether. Filtration, evaporation and solution are repeated three times and the final residue distilled in vacuo to give 24.6 g (85%) of the above titled ester, bp. 70°-70.5° at 4.0 mm.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4].S(Cl)(Cl)=O.[CH3:14][O-].[Na+]>CO.CCOCC>[C:3]([CH:2]1[CH2:6][CH2:7][CH2:8][CH2:9][NH:1]1)([O:5][CH3:14])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
N1C(C(=O)O)CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight whereupon a thick slurry forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives a solution which
CUSTOM
Type
CUSTOM
Details
is evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The solid which forms is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ether
FILTRATION
Type
FILTRATION
Details
Filtration, evaporation and solution
DISTILLATION
Type
DISTILLATION
Details
the final residue distilled in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC)C1NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03984419

Procedure details

A slurry of 26 g (0.20 mole) of pipecolinic acid in 100 ml of methanol is cooled to -10° and 16.7 ml (0.22 mole) of thionyl chloride added over 5 minutes. The slurry is allowed to warm to ambient temperature and stirred overnight whereupon a thick slurry forms. Addition of 300 ml of methanol gives a solution which is evaporated in vacuo. The residue is suspended in 100 ml in methanol, treated with a solution of 10.8 g (0.2 mole) of sodium methoxide in 100 ml of methanol, and diluted with 400 ml of ether. The solid which forms is filtered and the filtrate evaporated and redissolved in ether. Filtration, evaporation and solution are repeated three times and the final residue distilled in vacuo to give 24.6 g (85%) of the above titled ester, bp. 70°-70.5° at 4.0 mm.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4].S(Cl)(Cl)=O.[CH3:14][O-].[Na+]>CO.CCOCC>[C:3]([CH:2]1[CH2:6][CH2:7][CH2:8][CH2:9][NH:1]1)([O:5][CH3:14])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
N1C(C(=O)O)CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight whereupon a thick slurry forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives a solution which
CUSTOM
Type
CUSTOM
Details
is evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The solid which forms is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ether
FILTRATION
Type
FILTRATION
Details
Filtration, evaporation and solution
DISTILLATION
Type
DISTILLATION
Details
the final residue distilled in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC)C1NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03984419

Procedure details

A slurry of 26 g (0.20 mole) of pipecolinic acid in 100 ml of methanol is cooled to -10° and 16.7 ml (0.22 mole) of thionyl chloride added over 5 minutes. The slurry is allowed to warm to ambient temperature and stirred overnight whereupon a thick slurry forms. Addition of 300 ml of methanol gives a solution which is evaporated in vacuo. The residue is suspended in 100 ml in methanol, treated with a solution of 10.8 g (0.2 mole) of sodium methoxide in 100 ml of methanol, and diluted with 400 ml of ether. The solid which forms is filtered and the filtrate evaporated and redissolved in ether. Filtration, evaporation and solution are repeated three times and the final residue distilled in vacuo to give 24.6 g (85%) of the above titled ester, bp. 70°-70.5° at 4.0 mm.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4].S(Cl)(Cl)=O.[CH3:14][O-].[Na+]>CO.CCOCC>[C:3]([CH:2]1[CH2:6][CH2:7][CH2:8][CH2:9][NH:1]1)([O:5][CH3:14])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
N1C(C(=O)O)CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight whereupon a thick slurry forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives a solution which
CUSTOM
Type
CUSTOM
Details
is evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The solid which forms is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ether
FILTRATION
Type
FILTRATION
Details
Filtration, evaporation and solution
DISTILLATION
Type
DISTILLATION
Details
the final residue distilled in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC)C1NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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